2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide
Description
2-Chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide is a structurally complex acetamide derivative featuring a 2,3-dihydro-1H-isoindol-1-ylidene core substituted with a 3-(trifluoromethyl)phenyl group. The molecule integrates a chloroacetamide moiety, which is a common pharmacophore in agrochemicals and pharmaceuticals, and a trifluoromethyl group, known for enhancing metabolic stability and lipophilicity .
Properties
Molecular Formula |
C17H12ClF3N2O |
|---|---|
Molecular Weight |
352.7 g/mol |
IUPAC Name |
2-chloro-N-[2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-ylidene]acetamide |
InChI |
InChI=1S/C17H12ClF3N2O/c18-9-15(24)22-16-14-7-2-1-4-11(14)10-23(16)13-6-3-5-12(8-13)17(19,20)21/h1-8H,9-10H2 |
InChI Key |
MOWUIEGIHKBFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC(=O)CCl)N1C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide typically involves the following steps:
Formation of the Isoindoline Moiety: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide.
Chlorination: The chloro group can be introduced through a halogenation reaction using a chlorinating agent, such as thionyl chloride.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using an appropriate amine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized isoindoline derivatives.
Reduction: Amino derivatives of the acetamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group and isoindoline moiety may interact with enzymes or receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of a bicyclic isoindolylidene system and trifluoromethylphenyl substitution. Below is a comparative analysis with analogous compounds:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs like 2-chloro-N-(3-methylphenyl)acetamide (Ev7), enhancing membrane permeability .
- Hydrogen Bonding : The isoindolylidene core may form unique N–H⋯O and C–H⋯O interactions, as observed in related acetamides (Ev7, Ev9), influencing crystallinity and solubility .
- Thermal Stability : The rigid isoindolylidene scaffold likely improves thermal stability compared to flexible benzothiazole derivatives (Ev5), making it suitable for high-temperature polymer applications .
Research Findings and Data Tables
Table 1: Substituent Effects on Hydrogen Bonding
| Compound | Substituent Position | N–H Conformation | Hydrogen Bond Type |
|---|---|---|---|
| Target Compound | 3-CF₃ | Syn (predicted) | N–H⋯O (intramolecular) |
| 2-Chloro-N-(3-nitrophenyl)acetamide | 3-NO₂ | Anti | Dual N–H⋯O (intermolecular) |
| 2-Chloro-N-(3-methylphenyl)acetamide | 3-CH₃ | Syn | N–H⋯O chains along a-axis |
Source: Adapted from crystallographic studies (Ev7, Ev9)
Biological Activity
2-Chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes a chloro group, a trifluoromethyl group, and an isoindole moiety. These structural elements contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of chloroacetamides can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Study:
A study evaluated the cytotoxic effects of related compounds on A431 vulvar epidermal carcinoma cells, demonstrating that some derivatives significantly inhibited cell migration and invasion, suggesting potential for therapeutic application in cancer treatment .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-Chloro-N-{2-[3-(trifluoromethyl)phenyl]}acetamide | 15.5 | Apoptosis induction |
| Related Chloroacetamide | 12.0 | Cell cycle arrest |
Anti-inflammatory Activity
Compounds with acetamide structures have been explored for their anti-inflammatory properties. Molecular docking studies suggest that 2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide may interact effectively with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
In Vivo Studies:
In vivo models have demonstrated that related compounds exhibit analgesic effects comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting their potential as analgesics .
The biological activity of 2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide is primarily attributed to:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- COX Inhibition : Reducing inflammation by inhibiting cyclooxygenase enzymes.
- Cell Cycle Disruption : Interfering with the normal progression of the cell cycle.
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